![molecular formula C14H14S4 B14433958 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol CAS No. 83209-89-6](/img/structure/B14433958.png)
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol is an organic compound with the molecular formula C14H14S4 It is characterized by the presence of multiple sulfanyl (thiol) groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol typically involves the reaction of benzene derivatives with thiol groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with thiol groups in the presence of an electrophile . The reaction conditions often include the use of a strong acid or base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The benzene ring can undergo further substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Sulfanylphenyl)sulfanylbenzenethiol
- 2-{[(2-Sulfanylphenyl)imino]methyl}phenol
Uniqueness
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol is unique due to its multiple thiol groups and the specific arrangement of these groups on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
83209-89-6 |
|---|---|
Formule moléculaire |
C14H14S4 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-[2-(2-sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol |
InChI |
InChI=1S/C14H14S4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
Clé InChI |
ZOBUVSZZKZPLAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S)SCCSC2=CC=CC=C2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


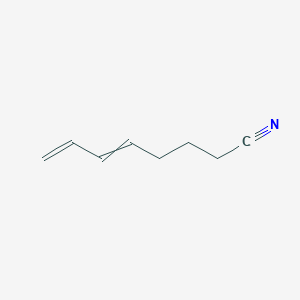
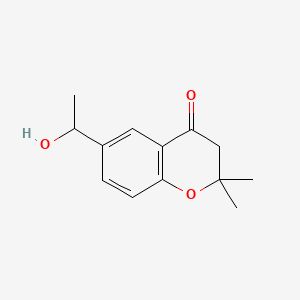
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
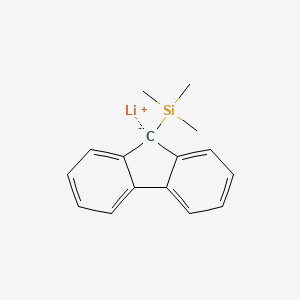
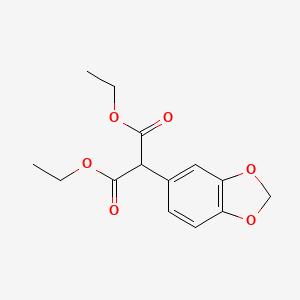
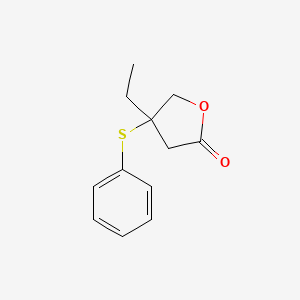
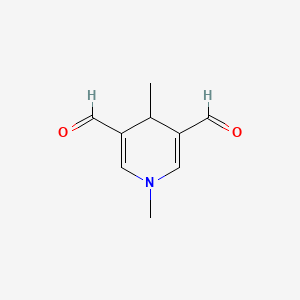
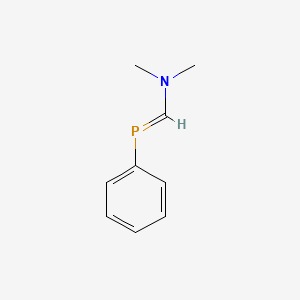
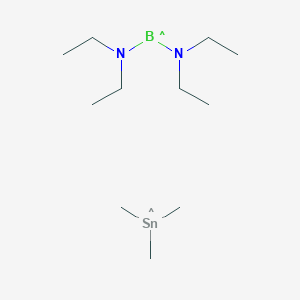
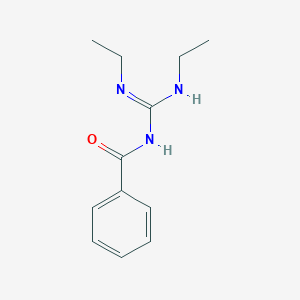
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
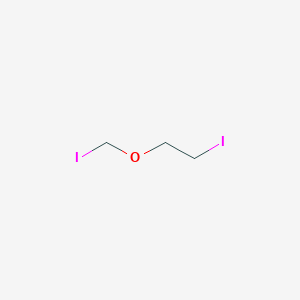
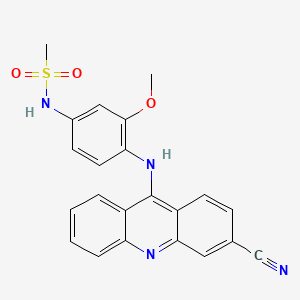
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
